molecular formula C12H15NO2 B142463 Methyl 4-pyrrolidin-1-ylbenzoate CAS No. 129414-26-2

Methyl 4-pyrrolidin-1-ylbenzoate

Cat. No. B142463
M. Wt: 205.25 g/mol
InChI Key: XNIVNLQKURGIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-pyrrolidin-1-ylbenzoate is a compound that can be associated with various chemical reactions and possesses a range of physical and chemical properties. It is related to pyrrole derivatives, which are often used as intermediates in the synthesis of more complex molecules. The papers provided discuss various pyrrole derivatives and their synthesis, properties, and applications, which can be relevant to understanding methyl 4-pyrrolidin-1-ylbenzoate.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are structurally related to methyl 4-pyrrolidin-1-ylbenzoate, involves a relay catalytic cascade reaction using a binary catalytic system of FeCl2/Et3N. This method allows for the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, leading to the formation of methyl 4-piperidinopyrrole-2-carboxylates . Additionally, the synthesis of polysubstituted pyrrolidine derivatives, which share a similar pyrrolidine moiety with methyl 4-pyrrolidin-1-ylbenzoate, can be achieved through a 1,3-dipolar cycloaddition reaction .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction studies have been used to determine the stereochemistry of certain pyrrolidine derivatives . Similarly, the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives have been determined using density functional theory (DFT) calculations, which are in good agreement with X-ray data .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For example, the 2-(benzotriazol-1-yl)methyl side chains of certain pyrroles can be elaborated by nucleophilic substitution, alkylation, and replacement or elimination of the benzotriazolyl moiety to afford trisubstituted and tetrasubstituted pyrroles . The reactivity of these compounds suggests that methyl 4-pyrrolidin-1-ylbenzoate could also participate in similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For instance, the presence of an intramolecular OH⋯N hydrogen bond significantly affects the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species . Additionally, the photoluminescent properties of certain pyridine derivatives have been studied, indicating potential applications in materials science . These findings suggest that methyl 4-pyrrolidin-1-ylbenzoate may also exhibit unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related to Methyl 4-pyrrolidin-1-ylbenzoate. These compounds showed promising antibacterial activity, particularly against A. baumannii and M. tuberculosis strains, highlighting their potential in antimicrobial drug development (Nural et al., 2018).

Pyrrolidine Chemistry

Pyrrolidines, which include Methyl 4-pyrrolidin-1-ylbenzoate, play a crucial role in medicine and industry, such as in dyes or agrochemical substances. A study exploring pyrrolidine synthesis revealed new insights into their potential applications (Żmigrodzka et al., 2022).

Brain Penetrant PDE9A Inhibitor

Methyl 4-pyrrolidin-1-ylbenzoate derivatives have been studied for their role in cognitive disorders. One such derivative, PF-04447943, is a selective PDE9A inhibitor that has shown efficacy in various rodent models, offering a new approach to treating cognitive impairments (Verhoest et al., 2012).

Electropolymerization and Electrochemical Applications

Research on the electropolymerization of 4-(pyrrol-1-yl)-benzenethiol derivatives, closely related to Methyl 4-pyrrolidin-1-ylbenzoate, has provided valuable insights into improving the properties of poly(pyrrole) layers. These findings have implications in enhancing the conductivity and smoothness of surfaces in various applications (Schneider et al., 2017).

Antitumor and Antimicrobial Properties

New substituted pyrrolidine-3,4-diol derivatives have shown potent inhibition against certain glycosidases and demonstrated significant growth inhibitory properties for human glioblastoma and melanoma cells, suggesting their potential in cancer treatment (Fiaux et al., 2005).

Anticancer Studies

A series of Ag(I)-, Au(I)-, and Au(III)-complexes supported by a pyridine-based ligand exhibited notable growth inhibition in several cancer cell lines, indicating their potential as anticancer agents (Jhulki et al., 2018).

Epoxidation Reactions

An Fe(ii) complex with a chiral dipyrrolidine ligand, related to Methyl 4-pyrrolidin-1-ylbenzoate, was found to catalyze asymmetric epoxidation reactions of olefins with high enantioselectivity, offering a new approach to chemical synthesis (Mitra et al., 2019).

Safety And Hazards

“Methyl 4-pyrrolidin-1-ylbenzoate” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 4-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVNLQKURGIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426266
Record name methyl 4-pyrrolidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-pyrrolidin-1-ylbenzoate

CAS RN

129414-26-2
Record name methyl 4-pyrrolidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-pyrrolidin-1-ylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-pyrrolidin-1-ylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-pyrrolidin-1-ylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-pyrrolidin-1-ylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-pyrrolidin-1-ylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-pyrrolidin-1-ylbenzoate

Citations

For This Compound
1
Citations
X Liu, CB Chan, Q Qi, G Xiao, HR Luo… - Journal of medicinal …, 2012 - ACS Publications
Structure–activity relationship study shows that the catechol group in 7,8-dihdyroxyflavone, a selective small TrkB receptor agonist, is critical for agonistic activity. To improve the poor …
Number of citations: 68 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.